molecular formula C17H21N3O3S B299788 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Cat. No. B299788
M. Wt: 347.4 g/mol
InChI Key: MKUBSGNRQDCFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide, also known as DMTCP, is a synthetic compound that belongs to the class of thiazole-based piperidine derivatives. DMTCP has been studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is not fully understood. However, it has been suggested that 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide may exert its pharmacological effects through the modulation of neurotransmitter systems in the brain. 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation and pain perception.
Biochemical and Physiological Effects
1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a role in mood regulation and pain perception.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide for lab experiments is its unique chemical structure and properties. 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been shown to exhibit a range of pharmacological effects, which make it a promising candidate for drug development. Additionally, 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been shown to be a fluorescent probe for the detection of metal ions. However, one of the limitations of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide. One area of research is the development of new drugs based on the chemical structure of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide and its derivatives may lead to the discovery of new compounds with unique properties and applications.

Synthesis Methods

The synthesis of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide involves the reaction of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine. The resulting compound is then reacted with piperidine-4-carboxylic acid to obtain 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide. The synthesis of 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been reported in the literature and can be carried out using standard laboratory techniques.

Scientific Research Applications

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been studied for its potential applications in scientific research. One of the main areas of research is the development of new drugs for the treatment of various diseases. 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, which make it a promising candidate for drug development. Additionally, 1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide has been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Product Name

1-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

1-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C17H21N3O3S/c1-22-12-3-4-15(23-2)13(9-12)14-10-24-17(19-14)20-7-5-11(6-8-20)16(18)21/h3-4,9-11H,5-8H2,1-2H3,(H2,18,21)

InChI Key

MKUBSGNRQDCFTG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N3CCC(CC3)C(=O)N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N3CCC(CC3)C(=O)N

Origin of Product

United States

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